molecular formula C11H13ClO B8479870 5-Chloro-3-phenylpent-1-en-3-ol

5-Chloro-3-phenylpent-1-en-3-ol

Cat. No.: B8479870
M. Wt: 196.67 g/mol
InChI Key: OEUKKYDNXZTCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-phenylpent-1-en-3-ol is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

5-chloro-3-phenylpent-1-en-3-ol

InChI

InChI=1S/C11H13ClO/c1-2-11(13,8-9-12)10-6-4-3-5-7-10/h2-7,13H,1,8-9H2

InChI Key

OEUKKYDNXZTCTQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCCl)(C1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anhydrous CeCl3 (16 g, 64.9 mmol) was stirred vigorously in 100 mL THF for 2 h 15 min. The suspension was then cooled to −78° C. and a 1 M solution of vinylmagnesiumbromide (62 mL, 62.3 mmol) was added. After 1.5 h at −78° C., a solution of 3-chloropropiophenone (7 g, 14.5 mmol) in 20 mL THF was added dropwise via cannula. The reaction mixture was stirred for 1 h, then gradually warmed to room temperature and quenched by the addition of saturated aqueous NaHCO3. Extraction into EtOAc (3×) followed by purification by silica gel chromatography (4:1 hexanes:EtOAc) afforded the 5-chloro-3-phenylpent-1-en-3-ol (7.7 g, 94%) as a yellow oil; 1H NMR (400 MHz, CDCl3): δ 7.45-7.34 (m, 4H), 7.28 (m, 1H), 6.18 (dd, 1H, J=17.2, 10.6 Hz), 5.34 (d, 1H, J=17.2 Hz), 5.23 (d, 1H, J=10.8 Hz), 3.59 (td, 1H, J=10.6, 5.5 Hz), 3.41 (td, 1H, J=10.5, 5.5 Hz), 2.40 (m, 2H), 2.0 (br. s, 1H).
[Compound]
Name
CeCl3
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
62 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.